Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride
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Overview
Description
“Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride” is a chemical compound. Unfortunately, there is limited specific information available about this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, physical form, storage temperature, and purity. For “this compound”, the available resources do not provide specific information .Scientific Research Applications
Aurora Kinase Inhibition
- This compound shows potential in inhibiting Aurora A, a kinase involved in cell division, thus may be useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Molecular Interaction Studies
- It serves as a crucial component in studying molecular interactions, specifically with cannabinoid receptors, which has implications in drug design and pharmacology (J. Shim et al., 2002).
Synthesis of Anticancer Agents
- The compound is utilized in synthesizing new propanamide derivatives that have shown promise as anticancer agents (A. Rehman et al., 2018).
Antimicrobial Activity
- Research has demonstrated its use in synthesizing thiazolo[3,2]pyridines with antimicrobial properties (T. El‐Emary et al., 2005).
Novel Thiazole Derivatives Synthesis
- It aids in the construction of novel pyrazole and thiazole derivatives, expanding the scope of medicinal chemistry (Ali Khalil et al., 2017).
Biological Properties Studies
- The compound is also used in synthesizing benzothiazole derivatives with notable biological activities, including antibacterial and antifungal properties (S. Shafi et al., 2021).
Mechanism of Action
Target of Action
Piperidine derivatives, a key structural component of this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions, leading to the formation of various biologically active compounds .
Result of Action
The presence of the piperidine moiety in various pharmaceuticals suggests that this compound may have significant biological activity .
Safety and Hazards
Future Directions
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the study and development of piperidine derivatives, including “Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride”, have potential future directions in the pharmaceutical industry .
Properties
IUPAC Name |
methyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.2ClH/c1-15-11(14)9-7-13-10(16-9)6-8-2-4-12-5-3-8;;/h7-8,12H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGUPMMBEIVFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)CC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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